molecular formula C14H20O3 B1266710 2-[4-(Hexyloxy)phenyl]acetic acid CAS No. 60003-46-5

2-[4-(Hexyloxy)phenyl]acetic acid

Cat. No.: B1266710
CAS No.: 60003-46-5
M. Wt: 236.31 g/mol
InChI Key: NPDQZDCDWUBCQK-UHFFFAOYSA-N
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Description

2-[4-(Hexyloxy)phenyl]acetic acid is an organic compound with the molecular formula C14H20O3 It is characterized by a phenyl ring substituted with a hexyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexyloxy)phenyl]acetic acid typically involves the alkylation of 4-hydroxyphenylacetic acid with hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexyloxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of 4-(Hexyloxy)benzoic acid.

    Reduction: Formation of 2-[4-(Hexyloxy)phenyl]ethanol.

    Substitution: Formation of brominated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(Hexyloxy)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(Hexyloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The hexyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 4-Ethoxyphenylacetic acid

Uniqueness

2-[4-(Hexyloxy)phenyl]acetic acid is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties. This modification enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-hexoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDQZDCDWUBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10877604
Record name BENZENEACETIC ACID, 4-(HEXYLOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60003-46-5
Record name Benzeneacetic acid, 4-(hexyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060003465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEACETIC ACID, 4-(HEXYLOXY)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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